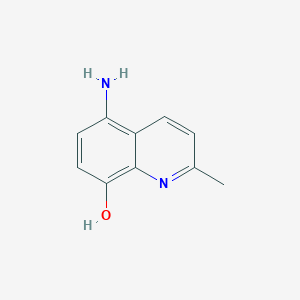

5-amino-2-methylquinolin-8-ol

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The journey into the world of quinoline chemistry began in 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, naming it "leukol". wikipedia.org A few years later, in 1842, French chemist Charles Gerhardt obtained a compound he called "Chinoilin" or "Chinolein" through the dry distillation of quinine (B1679958) with potassium hydroxide. wikipedia.org Initially thought to be different isomers, German chemist August Hoffmann later confirmed that these were, in fact, the same compound, with impurities causing the differing reactions. wikipedia.org

The late 19th century marked a significant turning point with the development of synthetic methods for producing quinolines from simple anilines. Key among these was the Skraup synthesis, established in 1880 by Czech chemist Zdenko Hans Skraup, which involved reacting aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comnih.gov This period also saw the emergence of other foundational synthetic routes, including the Combes (1888), Doebner-von Miller (1887), and Friedländer (1882) syntheses, many of which are still fundamental in producing quinoline and its derivatives. numberanalytics.comnih.goviipseries.org

The discovery of the antimalarial properties of quinine, an alkaloid extracted from the cinchona tree bark, spurred further interest in quinoline compounds. globalresearchonline.net This led to the synthesis of various quinoline-based drugs, such as the 8-aminoquinoline (B160924) derivative primaquine (B1584692) and the 4-aminoquinoline (B48711) chloroquine (B1663885), which became crucial in the fight against malaria. globalresearchonline.net

The table below summarizes some of the early, pivotal named reactions in quinoline synthesis.

| Synthesis Method | Year Developed | Reactants | Product Type |

| Skraup Synthesis | 1880 | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted quinolines |

| Friedländer Synthesis | 1882 | 2-aminobenzaldehyde, carbonyl compound | 2- and 3-substituted quinolines |

| Doebner-von Miller | 1887 | Aniline, α,β-unsaturated carbonyl compound | Various substituted quinolines |

| Combes Synthesis | 1888 | Aniline, β-diketone | 2,4-disubstituted quinolines |

| Pfitzinger Reaction | 1886 | Isatin (B1672199), carbonyl compound | Quinoline-4-carboxylic acids |

Significance of the Quinoline Heterocycle in Contemporary Research

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science due to its diverse pharmacological activities and applications. numberanalytics.comnih.gov Its unique chemical properties, including the ability to be easily functionalized at various positions, have made it a cornerstone for drug discovery and development. nih.govorientjchem.org

In contemporary research, quinoline derivatives are extensively investigated for a wide array of therapeutic applications. They form the core of numerous approved drugs with antimalarial, antibacterial, anticancer, antifungal, antiviral, and anti-inflammatory properties. nih.govorientjchem.orgresearchgate.netwisdomlib.org For instance, compounds like chloroquine (antimalarial) and ciprofloxacin (B1669076) (antibacterial) highlight the therapeutic success of the quinoline core. researchgate.net The ongoing exploration of quinoline hybrids continues to yield new candidates with novel mechanisms of action, including the inhibition of cell proliferation and angiogenesis in cancer treatment. nih.govbohrium.com

Beyond medicine, quinoline derivatives are integral to the development of advanced materials. They are used as ligands, fluorescent chemosensors for metal ions, and as electron carriers in organic light-emitting diodes (OLEDs). researchgate.netnih.govrroij.com The ability of 8-hydroxyquinoline (B1678124) derivatives to form stable metal complexes that exhibit strong fluorescence is particularly valuable in analytical and materials science applications. rroij.com The continuous research into new synthetic methodologies and the functionalization of the quinoline ring system underscores its enduring importance in both academic and industrial research. nih.govresearchgate.net

Structural Characterization of 5-Amino-2-methylquinolin-8-ol

This compound is a derivative of the 8-hydroxyquinoline (also known as oxine) scaffold. Its chemical structure consists of a quinoline core with a hydroxyl (-OH) group at position 8, a methyl (-CH₃) group at position 2, and an amino (-NH₂) group at position 5. The molecular formula of this compound is C₁₀H₁₀N₂O.

The structural features of this compound, particularly the 8-hydroxyquinoline moiety, allow it to act as a bidentate chelating agent, forming complexes with various metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can coordinate with a metal center. rroij.com The presence of the amino and methyl groups can influence its electronic properties, solubility, and biological activity. For instance, the introduction of substituents at the C2 and C5 positions of the quinoline ring has been shown to increase anticancer activity in some derivatives. mdpi.com

The table below presents key identifiers and the molecular formula for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₀N₂O |

| PubChem CID | 134139 |

Overview of Research Trajectories for 8-Hydroxyquinoline and its 5-Amino-2-methyl Derivatives

Research on 8-hydroxyquinoline (8-HQ) and its derivatives is extensive and multifaceted, driven by their wide range of biological activities and applications. nih.gov The ability of 8-HQ to chelate metal ions is a key feature that underpins many of its biological effects, including anticancer, antimicrobial, and neuroprotective properties. nih.govrroij.comnih.gov

A significant research trajectory focuses on the development of 8-HQ derivatives as anticancer agents . The mechanism often involves the chelation of metal ions like copper and zinc, which can lead to the inhibition of enzymes or the generation of reactive oxygen species that induce cancer cell death. mdpi.comnih.gov Modifications to the 8-HQ scaffold, such as the introduction of substituents at the C5 and C7 positions, are actively explored to enhance cytotoxicity against various cancer cell lines. mdpi.comnih.gov For example, 5,7-dihalo-8-quinolinol derivatives have shown enhanced cytotoxicity compared to some traditional chemotherapeutics.

Another major area of investigation is their use as antimicrobial agents . Derivatives of 8-HQ have demonstrated potent activity against a broad spectrum of bacteria and fungi. rroij.comnih.govacs.org Research in this area aims to develop new antifungal and antibacterial drugs, which is particularly crucial with the rise of antibiotic resistance. wisdomlib.orgacs.org For instance, a novel 8-hydroxyquinoline derivative, L14, has shown promising broad-spectrum antifungal activity both in vitro and in vivo. acs.org

Furthermore, 8-HQ derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov This is often linked to their ability to chelate metal ions that are implicated in the pathology of these diseases. The derivative PBT2 (5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol), for example, has advanced to clinical trials as a potential anti-Alzheimer's agent. nih.gov

The specific research trajectory for This compound and its close analogues fits within these broader themes. While direct studies on this exact compound are less prevalent in the search results, research on related structures provides a clear direction. For example, the synthesis of various 5-substituted-2-methylquinolin-8-ols has been reported, often as part of larger libraries of compounds being screened for biological activity. researchgate.net The presence of the amino group at the C5 position offers a site for further chemical modification, allowing for the creation of new derivatives with potentially enhanced or novel properties. The synthesis of 8-quinolinamines and their amino acid conjugates is an example of this strategy, aiming to develop broad-spectrum anti-infectives. acs.org

The table below lists some of the key research applications of 8-hydroxyquinoline derivatives.

| Research Area | Application/Mechanism | Example Derivatives |

| Oncology | Metal chelation, enzyme inhibition, induction of apoptosis | 5,7-dihalo-8-quinolinols, 1,4-naphthoquinone (B94277) hybrids |

| Infectious Diseases | Antifungal, antibacterial, antimalarial activity | Clioquinol (B1669181), L14, 8-quinolinamines |

| Neurodegenerative Diseases | Metal ion chelation, reduction of oxidative stress | PBT2, M30, HLA-20 |

| Materials Science | Fluorescent chemosensors, organic light-emitting diodes (OLEDs) | Various metal complexes of 8-HQ |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methylquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOFWZGKLRGLPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 2 Methylquinolin 8 Ol and Its Analogs

De Novo Synthesis Approaches to the Quinoline (B57606) Core

The foundational step in producing many substituted quinolines is the creation of the bicyclic quinoline core itself. Several classic and modern synthetic reactions are employed for this purpose.

Cyclization Reactions for the Formation of the Quinoline Framework

The construction of the quinoline ring system is often achieved through well-established cyclization reactions. These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors. Some of the most prominent named reactions for quinoline synthesis include:

Skraup Synthesis: This reaction utilizes an aniline (B41778), glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid to produce quinolines. wikipedia.org The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. researchgate.net

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. wikipedia.org

Combes Quinoline Synthesis: This method uses the reaction of anilines with β-diketones to form the quinoline ring. wikipedia.org

Conrad-Limpach Synthesis: In this approach, anilines react with β-ketoesters to yield quinolones. wikipedia.org

Friedländer Synthesis: This synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group. wikipedia.orgscispace.com

Pfitzinger Reaction: This reaction uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. wikipedia.org

More contemporary methods often employ transition metal catalysts to achieve cyclization under milder conditions and with greater efficiency. organic-chemistry.orgmdpi.com For instance, copper-catalyzed and palladium-catalyzed reactions have been developed for the synthesis of substituted quinolines. organic-chemistry.org

A variety of substituted quinolines can also be synthesized through the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines under mild conditions. nih.gov This method can introduce halogens, selenium, or sulfur at the 3-position of the quinoline ring. nih.gov

Synthesis Strategies Involving O-Nitrophenol Precursors for 2-Methyl-8-aminoquinoline

A key precursor for 5-amino-2-methylquinolin-8-ol is 2-methyl-8-aminoquinoline. One synthetic route to this intermediate starts from o-nitrophenol. This process involves a series of reactions including reduction, cyclization, and amination. patsnap.comgoogle.com

The general scheme involves:

Reduction: The nitro group of o-nitrophenol is reduced to an amino group to form o-aminophenol. This can be achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., with Na₂S). google.com

Cyclization: The resulting o-aminophenol is then reacted with crotonaldehyde (B89634) in an acidic medium. The reaction proceeds through an addition and dehydration mechanism to form 2-methyl-8-hydroxyquinoline. patsnap.comgoogle.com Oxidants such as cerium ammonium (B1175870) nitrate, vanadic acid, or iron oxide can be used to facilitate the dehydrogenation and ring closure. patsnap.com

Amino Substitution: The hydroxyl group at the 8-position of 2-methyl-8-hydroxyquinoline is then converted to an amino group. This can be accomplished by reacting it with ammonia (B1221849) at high temperature and pressure in the presence of a catalyst like ammonium chloride-cobalt chloride. patsnap.comgoogle.com

A detailed example of the synthesis of 2-methyl-8-hydroxyquinoline involves refluxing a mixture of o-aminophenol and o-nitrophenol with crotonaldehyde in a hydrochloric acid solution. google.com After neutralization and extraction, the product is obtained with a high yield. google.com

Functional Group Interconversions and Strategic Modifications at the Quinoline Ring System

Once the quinoline core is established, further modifications can be made to introduce or alter functional groups at specific positions on the ring.

Diazotization of this compound for Azide (B81097) Precursors

The amino group at the 5-position of this compound provides a synthetic handle for introducing other functionalities. One common transformation is diazotization, followed by reaction with an azide source to form an azide precursor.

This process involves treating this compound with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. This intermediate is then reacted with sodium azide (NaN₃) to yield the corresponding 5-azido-2-methylquinolin-8-ol. nih.gov This azide derivative can then be used in further synthetic applications, such as "click chemistry" reactions. nih.gov

| Reactant | Reagents | Product | Yield | Reference |

| This compound | 1. Diazotizing agent 2. NaN₃ | 5-Azido-2-methylquinolin-8-ol | 66% | nih.gov |

Reduction Pathways for Amino Group Introduction

The introduction of an amino group onto the quinoline ring is often achieved by the reduction of a corresponding nitro group. This is a common and efficient method for preparing aminoquinolines.

The reduction of nitroquinolines to aminoquinolines can be carried out using various reducing agents under mild conditions. nih.gov A notable method employs copper(II) oxide (CuO) as a reusable solid reagent with hydrazine (B178648) monohydrate as the hydrogen donor. acs.orgacs.org This system has been shown to be highly effective for the reduction of 5-nitroquinoline (B147367) to 5-aminoquinoline, achieving 100% conversion and selectivity in a short reaction time. acs.org The high activity of CuO is attributed to the formation of oxygen vacancies on its surface. acs.orgacs.org

Other common reducing agents for this transformation include stannous chloride (SnCl₂) in the presence of hydrochloric acid. nih.gov This method is versatile and tolerates a range of other functional groups on the quinoline ring. nih.gov

| Nitroquinoline Derivative | Reducing Agent/System | Aminoquinoline Product | Key Features | Reference |

| 5-Nitroquinoline | CuO, Hydrazine monohydrate | 5-Aminoquinoline | 100% conversion and selectivity in 10 minutes, reusable catalyst. acs.org | acs.orgacs.org |

| Various Nitroquinolines | SnCl₂, HCl, MeOH | Corresponding Aminoquinolines | Mild conditions, tolerates various functional groups, high yields (up to 86%). nih.gov | nih.gov |

Direct Hydroxylation at the 8-Position of Quinoline Derivatives

The introduction of a hydroxyl group at the 8-position of the quinoline ring is a key step in the synthesis of 8-hydroxyquinoline (B1678124) and its derivatives. While classical methods often involve building the ring from precursors already containing the hydroxyl or a precursor group, direct C-H functionalization methods are of increasing interest.

Direct hydroxylation at the C8 position is challenging but can be achieved. More commonly, the 8-hydroxy group is introduced by constructing the quinoline ring using a starting material that already contains the oxygen functionality, such as o-aminophenol. chemicalbook.comgoogle.com The Skraup reaction, for example, can be adapted to synthesize 8-hydroxyquinoline by using o-aminophenol, glycerol, and an oxidizing agent like o-nitrophenol. google.comchemicalbook.comprepchem.com

Other strategies to obtain 8-hydroxyquinolines include:

Diazotization of 8-aminoquinoline (B160924): The amino group at the 8-position can be converted to a diazonium salt, which is then hydrolyzed to the hydroxyl group. scispace.comrroij.com

Alkali fusion of quinoline-8-sulfonic acid: This method involves the fusion of the sulfonic acid derivative with an alkali, such as sodium hydroxide, at high temperatures. scispace.com

Recent advances have focused on transition-metal-catalyzed C-H activation/functionalization reactions. While direct hydroxylation remains an area of active research, methods for the direct arylation and amination at the C8 position of quinoline N-oxides have been developed, which can be precursors to hydroxylated compounds. acs.orgnih.gov For example, palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides has been reported. acs.org

| Starting Material | Method | Product | Reference |

| o-Aminophenol, Glycerol, o-Nitrophenol | Skraup Reaction | 8-Hydroxyquinoline | google.comchemicalbook.comprepchem.com |

| 8-Aminoquinoline | Diazotization and Hydrolysis | 8-Hydroxyquinoline | scispace.comrroij.com |

| Quinoline-8-sulfonic acid | Alkali Fusion | 8-Hydroxyquinoline | scispace.com |

Regioselective Synthesis of 5-Substituted Quinoline Derivatives

The 8-hydroxyquinoline system possesses a phenol-like ring that is highly activated towards electrophilic aromatic substitution (SEAr). The hydroxyl group at the C8 position strongly directs incoming electrophiles to the ortho (C7) and para (C5) positions. nih.govresearchgate.net The outcome of such substitutions is a delicate interplay between the nature of the electrophile, reaction conditions, and electronic and steric factors. us.edu.pl

Theoretical studies using density functional theory (DFT) have been employed to understand the site selectivity. orientjchem.org These studies indicate that while the highest occupied molecular orbital (HOMO) shows high electron density at multiple carbons, the stability of the reaction intermediate (the Wheland complex or arenium ion) is a critical determinant of the final product distribution. orientjchem.orgmdpi.com For many electrophilic reactions on the 8-hydroxyquinoline scaffold, substitution at the C5 position leads to a more stable intermediate compared to substitution at the C7 position. mdpi.com

This preference for C5 substitution is observed in several classical electrophilic reactions. us.edu.pl For instance, reactions such as nitrosation, Friedel-Crafts acylation, and coupling with diazonium salts predominantly yield the C5-monosubstituted product. us.edu.pl Conversely, more reactive electrophiles or different reaction conditions can alter this selectivity. Nitration, for example, can lead to the formation of C5,C7-disubstituted products, demonstrating that the selectivity is not absolute and depends heavily on the specific electrophile used. us.edu.pl

Formylation is a key transformation for introducing an aldehyde group, which can then be used for further derivatization. The Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions are classical methods for formylating electron-rich aromatic rings, but they exhibit different regioselectivity profiles with 8-hydroxyquinoline derivatives. nih.govmdpi.com

The Reimer-Tiemann reaction , which utilizes chloroform (B151607) in a basic solution to generate highly reactive dichlorocarbene (B158193), is generally non-selective. us.edu.pl When applied to 8-hydroxyquinoline, it typically produces a mixture of two regioisomeric products, with the aldehyde group at either the C5 or C7 position. nih.govus.edu.pl For the parent 8-hydroxyquinoline, this can result in yields of approximately 38% for the C5-aldehyde and 10% for the C7-aldehyde. nih.govmdpi.com

The Vilsmeier-Haack reaction , employing a Vilsmeier reagent (e.g., from DMF and POCl₃), is known to be more selective than the Reimer-Tiemann method, often favoring substitution at the C5 position. us.edu.pl However, this reaction has some synthetic limitations. us.edu.pl The electrophile in this case, the Vilsmeier's reagent, is electron-withdrawing, which can deactivate the aromatic ring to subsequent substitutions. mdpi.com

The Duff reaction , which uses hexamethylenetetramine (HMTA) as the formylating agent, is another established method. Its mechanism is proposed to involve an initial aminoalkylation followed by dehydrogenation. nih.gov For phenol (B47542) derivatives, the Duff methodology can be superior to the other two reactions. nih.gov

Table 1: Comparison of Formylation Reactions for 8-Hydroxyquinoline Derivatives

| Reaction | Typical Reagents | Selectivity on 8-Hydroxyquinoline | Key Characteristics |

|---|---|---|---|

| Reimer-Tiemann | CHCl₃, NaOH | Low (Mixture of C5 and C7 isomers) | Involves a highly reactive dichlorocarbene intermediate. us.edu.plmdpi.com |

| Vilsmeier-Haack | DMF, POCl₃ | Moderate to High (Favors C5) | More selective than Reimer-Tiemann but can have synthetic limitations. us.edu.pl |

| Duff | Hexamethylenetetramine (HMTA), acid | Variable | Proceeds via aminoalkylation followed by dehydrogenation. nih.gov |

Advanced Synthetic Methodologies

Building upon the foundational quinoline scaffold, advanced methods are employed to synthesize complex derivatives, including conjugates with peptides and other molecular reporters.

The Mannich reaction is a powerful tool for the C-C bond formation via the aminoalkylation of a compound containing an active hydrogen. mdpi.combohrium.com In a modified version of this reaction, electron-rich phenols and their nitrogen-containing analogs, such as 8-hydroxyquinoline (oxine), serve as the active hydrogen source. mdpi.comdntb.gov.ua This three-component reaction involves the 8-hydroxyquinoline, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov

This reaction provides a direct route to aminomethylated 8-hydroxyquinolines, which are valuable precursors for more complex structures. mdpi.comdntb.gov.ua For instance, coupling 5-chloro-8-hydroxyquinoline (B194070) with amino acids like D-proline and D-homoproline has been achieved using a modified Mannich reaction, where the amino acid serves as the amine component. mdpi.com The reaction typically proceeds by replacing the active hydrogen at the C7 or C5 position with an aminomethyl group. mdpi.comacs.org While substitution at C7 is common, C5-substituted products can also be synthesized, such as 5-aryl (or alkyl)-8-hydroxyquinoline-7-sulphonic acids prepared from 8-hydroxyquinoline-7-sulphonic acid. nih.gov

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust method for creating complex molecular architectures. nih.govnih.gov This strategy has been successfully applied to synthesize 1,4-substituted triazole-containing 8-hydroxyquinoline derivatives. nih.gov

The synthesis begins with the target compound, this compound, which is converted into a key azide intermediate. This transformation is achieved through diazotization of the primary amine, followed by treatment with sodium azide. nih.gov The resulting 5-azido-8-hydroxy-2-methylquinoline can then be reacted with a wide variety of terminal alkynes using standard click chemistry conditions (e.g., a copper(I) catalyst and a reducing agent like ascorbic acid) to yield the corresponding 1,2,3-triazole derivatives. nih.gov This methodology allows for the facile introduction of diverse functionalities onto the quinoline scaffold, leading to compounds with novel properties, such as red-shifted fluorescence. nih.govnih.gov

The conjugation of quinoline-based fluorophores to peptides is a key strategy for developing chemical sensors, for example, for protein kinase activity. nih.gov Solid-phase peptide synthesis (SPPS) provides a powerful platform for these conjugations, allowing for direct modification of the peptide while it is still attached to the resin support. nih.gov

Standard Fmoc-based chemistry is used to build the peptide chain on a resin like PAL-PEG-PS. nih.gov Following peptide assembly, on-resin modification can be performed. One such technique is the on-resin alkylation of a cysteine residue. The sulfur-protecting group (e.g., Mmt) is selectively removed, and the resulting free thiol is reacted with a brominated quinoline derivative. nih.gov

Alternatively, on-resin click chemistry can be employed. A peptide containing an alkyne-functionalized amino acid is synthesized on the resin. This resin-bound peptide is then subjected to a copper-catalyzed click reaction with a quinoline azide, such as 5-azido-8-hydroxyquinoline. nih.gov After the on-resin reaction is complete, the entire peptidyl conjugate is cleaved from the resin and deprotected. nih.gov These on-resin techniques offer an efficient pathway to create sophisticated quinoline-peptide hybrids. nih.gov

Table of Mentioned Compounds

| Common Name/Abbreviation | IUPAC Name |

|---|---|

| This compound | This compound |

| 8-Hydroxyquinoline (Oxine) | Quinolin-8-ol |

| 5-Azido-2-methylquinolin-8-ol | 5-Azido-2-methylquinolin-8-ol |

| 5-Chloro-8-hydroxyquinoline | 5-Chloroquinolin-8-ol |

| Hexamethylenetetramine (HMTA) | 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane |

Synthesis of Azo-Dyes Based on 8-Hydroxy-2-methylquinoline

The synthesis of azo dyes incorporating the 8-hydroxy-2-methylquinoline scaffold is a well-established process in organic chemistry, primarily centered around a two-step reaction sequence: diazotization followed by azo coupling. researchgate.net This methodology allows for the creation of a diverse library of dyes by varying the aromatic amine used in the initial step. researchgate.net

The general synthetic protocol begins with the diazotization of a primary aromatic amine. researchgate.net This reaction is typically conducted by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature, generally between 0 and 5°C. researchgate.netderpharmachemica.comnih.gov This process converts the amino group into a highly reactive diazonium salt.

The second step is the coupling reaction, where the freshly prepared diazonium salt is reacted with 8-hydroxy-2-methylquinoline (also known as 2-methyl-8-quinolinol). researchgate.netderpharmachemica.com For this reaction, the 8-hydroxy-2-methylquinoline is typically dissolved in a basic solution, such as aqueous sodium hydroxide, to activate the ring for electrophilic substitution. derpharmachemica.comrsc.org The coupling reaction is also maintained at a low temperature. The electrophilic diazonium ion attacks the electron-rich phenol ring of the quinoline derivative, preferentially at the C5 position, which is para to the hydroxyl group. researchgate.netrsc.org The result is the formation of a 5-azo-8-hydroxy-2-methylquinoline derivative, characterized by the -N=N- azo linkage connecting the two aromatic systems. researchgate.net

Researchers have successfully synthesized numerous novel azo dyes using this method. For instance, a study reported the efficient one-pot synthesis of twenty-four different 5-azo-8-hydroxy-2-methylquinoline dyes, of which twenty-three were previously undescribed. researchgate.net The properties of these synthesized dyes were extensively characterized using various spectroscopic methods, including IR, NMR, MS, and HRMS. researchgate.net The versatility of this synthesis allows for fine-tuning the properties of the final dye molecule by introducing different substituents on the aromatic amine. researchgate.net

The following table details examples of azo dyes synthesized from 8-hydroxy-2-methylquinoline and various aromatic amines.

| Starting Aromatic Amine | Resulting Azo Dye Name | Reference |

|---|---|---|

| p-Aminoacetophenone | (E)-1-(4-((8-hydroxy-2-methylquinolin-5-yl)diazenyl)phenyl)ethanone | researchgate.net |

| Sulfanilamide | Sulfonamide-based 5-azo-8-hydroxy-2-methylquinoline dye | rsc.org |

| 2-Methoxy-p-nitroaniline | 2-Methoxy-4-nitroaniline-based 5-azo-8-hydroxy-2-methylquinoline dye | rsc.org |

| Various substituted anilines | Twenty-four derivatives of 5-azo-8-hydroxy-2-methylquinoline dyes | researchgate.net |

These conjugated systems are of interest not only as dyes for materials like polyester (B1180765) fabrics but also for their potential applications in molecular electronics and as chemosensors due to the chelating properties of the 8-hydroxyquinoline core. researchgate.netrsc.orgemerald.com

Coordination Chemistry and Metal Ion Interactions of 5 Amino 2 Methylquinolin 8 Ol Derivatives

Fundamental Principles of 8-Hydroxyquinoline (B1678124) Metal Chelation

8-Hydroxyquinoline (8HQ) is a classic bidentate chelating agent, forming stable complexes with a wide variety of metal ions. tandfonline.comrroij.com The chelation occurs through the deprotonated hydroxyl group at the 8-position and the nitrogen atom of the quinoline (B57606) ring, forming a stable five-membered ring with the metal ion. rroij.com This chelating ability is unique among the seven monohydroxyquinolines, as only the 8-hydroxy isomer has the hydroxyl group positioned correctly for chelation with the ring nitrogen. tandfonline.comnih.gov

The formation of these metal complexes is a result of the displacement of the hydrogen atom from the hydroxyl group and the subsequent coordination of both the oxygen and nitrogen atoms to the metal center. rroij.com This process results in the formation of insoluble and often colored metal chelates, a property that has been historically utilized in gravimetric and spectrophotometric analysis. rroij.com The stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of other coordinating ligands. The fundamental chelating property of the 8-hydroxyquinoline scaffold is the basis for the diverse biological and chemical applications of its derivatives. tandfonline.comnih.gov

Chelation Behavior of 5-Amino-2-methylquinolin-8-ol with Transition Metal Ions

The introduction of an amino group at the 5-position and a methyl group at the 2-position of the 8-hydroxyquinoline core, as in this compound, modifies its chelation behavior. While specific studies on the coordination chemistry of this exact compound are not extensively detailed in the provided search results, general principles derived from related structures can be applied. The amino group, being an electron-donating group, is expected to increase the electron density on the quinoline ring system, potentially enhancing the basicity of the nitrogen atom and the acidity of the hydroxyl group, thereby influencing the stability of the resulting metal complexes.

Stoichiometry and Coordination Geometry of Metal-Quinoline Complexes

Research on derivatives of 8-hydroxyquinoline indicates that they typically form complexes with a 1:2 metal-to-ligand stoichiometry (ML2) with divalent transition metal ions. sphinxsai.comijsrset.com For instance, studies on a ligand derived from 5-amino-8-hydroxyquinoline condensed with a quinazolinone moiety showed the formation of 1:2 (metal:ligand) complexes with Cu²⁺, Ni²⁺, Zn²⁺, Mn²⁺, and Co²⁺. sphinxsai.com The geometry of these complexes varies depending on the metal ion. For example, Co(II), Ni(II), and Mn(II) complexes often exhibit an octahedral geometry, while Cu(II) complexes may show a distorted octahedral geometry, and Zn(II) complexes can adopt a tetrahedral geometry. sphinxsai.com The specific coordination geometry is a balance between the electronic configuration of the metal ion, its size, and the steric and electronic properties of the ligand.

Spectroscopic and Magnetic Characterization of Metal Chelates

The formation of metal chelates with 8-hydroxyquinoline derivatives leads to significant changes in their spectroscopic properties.

Infrared (IR) Spectroscopy: In the IR spectra of 8-hydroxyquinoline derivatives, the broad band corresponding to the -OH group in the free ligand is often absent or shifted upon complexation, indicating the deprotonation and coordination of the hydroxyl oxygen to the metal ion. asianpubs.org New bands may appear in the low-frequency region, corresponding to the M-N and M-O stretching vibrations, providing direct evidence of chelation.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes are typically dominated by ligand-to-metal charge transfer (LMCT) bands and d-d transitions for transition metals with unfilled d-orbitals. The position and intensity of these bands provide information about the coordination geometry of the metal ion. For instance, octahedral Ni(II) complexes usually exhibit three spin-allowed transitions, while tetrahedral Co(II) complexes show characteristic absorptions in the visible region.

Magnetic Susceptibility: Magnetic moment measurements are crucial for determining the geometry and the number of unpaired electrons in the metal center of the complexes. For example, magnetic moment values for octahedral Co(II), Ni(II), and Mn(II) complexes of an 8-hydroxyquinoline derivative were found to be in the ranges expected for high-spin octahedral complexes. ijsrset.comijsrst.com

A study on metal chelates of a ligand synthesized from 5-chloromethyl-8-hydroxyquinoline hydrochloride and metronidazole (B1676534) reported the following magnetic moment and electronic spectral data, which are indicative of octahedral geometries for the metal chelates:

| Metal Ion | Magnetic Moment (B.M.) | Electronic Spectra (cm⁻¹) |

| Co(II) | 4.95 | 16,500, 21,000, 24,500 |

| Ni(II) | 3.15 | 10,500, 16,000, 25,000 |

| Mn(II) | 5.85 | 17,000, 23,000, 26,000 |

Data is illustrative and based on a related 8-hydroxyquinoline derivative.

Selective Metal Ion Binding and Modulation of Metal Homeostasis in Research Models

Derivatives of 8-hydroxyquinoline have shown promise in selectively binding metal ions and modulating their homeostasis, which is crucial in various biological processes and disease states. tandfonline.comdovepress.com Metal imbalance is implicated in several neurodegenerative diseases, and the ability of 8HQ derivatives to chelate and transport metal ions across biological membranes makes them attractive therapeutic candidates. tandfonline.comdovepress.com

For example, clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) and its second-generation analog, PBT2, have been investigated for their ability to selectively bind copper and zinc ions. dovepress.com These compounds can act as ionophores, transporting these metal ions into cells and potentially restoring metal balance. tandfonline.com The therapeutic effect is thought to rely on their ability to disrupt the aberrant interactions between metal ions and proteins, such as the Aβ peptide in Alzheimer's disease. rsc.org The selectivity of these compounds for certain metal ions is a key aspect of their potential therapeutic utility.

Research on various 8-hydroxyquinoline derivatives has demonstrated their ability to target multidrug-resistant cancer cells, with their activity often linked to their metal-binding properties and their ability to induce iron deprivation or generate redox-active copper complexes. nih.govmdpi.com

Influence of Substituents on Metal Chelation Properties and Binding Affinity

The nature and position of substituents on the 8-hydroxyquinoline ring have a profound impact on the ligand's metal chelation properties and binding affinity. scispace.comacs.org

Electronic Effects: Electron-donating groups, such as the amino group in this compound, generally increase the electron density on the chelating atoms (nitrogen and oxygen). This can lead to the formation of more stable metal complexes. scispace.com Conversely, electron-withdrawing groups are expected to decrease the stability of the metal complexes. It has been predicted that electron-donating substituents at the C-5 or C-7 positions can cause a red-shift in the emission of the corresponding aluminum complexes. rroij.comscispace.com

Steric Effects: The size and position of substituents can introduce steric hindrance around the metal coordination site, affecting the stability and geometry of the complex. The methyl group at the 2-position in this compound, for instance, can influence the coordination environment.

Studies have shown a correlation between the pKa values of the hydroxyl group and the quinoline nitrogen and the biological activity of 8-hydroxyquinoline derivatives, suggesting that subtle differences in metal chelation properties significantly alter their effects. rsc.orgacs.org For instance, a linear relationship was found between the pKa of the hydroxyl group and the in vitro cytotoxicity of certain 8-hydroxyquinoline derivatives. rsc.org This highlights the critical role that substituents play in fine-tuning the metal-binding ability and, consequently, the biological or chemical function of these versatile chelators.

Spectroscopic and Advanced Analytical Characterization of 5 Amino 2 Methylquinolin 8 Ol and Its Complexes

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-amino-2-methylquinolin-8-ol is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Based on the analysis of related quinoline (B57606) derivatives, the vibrational spectrum of this compound would display distinct peaks. The presence of the hydroxyl (-OH) and amino (-NH₂) groups would be indicated by broad and sharp stretching vibrations, respectively, typically in the high-frequency region of the spectrum (3000-3500 cm⁻¹). Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would appear in the 1500-1650 cm⁻¹ region. Furthermore, C-N and C-O stretching vibrations, as well as in-plane and out-of-plane bending vibrations for the various bonds, would be observed in the fingerprint region (below 1500 cm⁻¹).

A study on fibrous materials containing 5-amino-8-hydroxyquinoline (5A8Q) utilized Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy to confirm its presence and complexation with metal ions mdpi.com. For the related compound 2-methyl-8-aminoquinoline, an FTIR spectrum is available, providing a reference for the quinoline and amino group vibrations nih.gov. Additionally, theoretical studies on 8-hydroxyquinoline (B1678124) and its derivatives using Density Functional Theory (DFT) have been employed to calculate and assign vibrational frequencies, offering a deeper understanding of the spectral features researchgate.net.

Table 1: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3200-3600 (broad) |

| N-H Stretch | 3300-3500 (sharp, two bands) |

| Aromatic C-H Stretch | 3000-3100 |

| C=C and C=N Stretch (Quinoline Ring) | 1500-1650 |

| C-O Stretch | 1260-1380 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring, the protons of the amino group, the hydroxyl proton, and the protons of the methyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the heterocyclic nitrogen atom. The methyl group would likely appear as a singlet in the upfield region of the spectrum. The amino and hydroxyl protons may exhibit broader signals and their chemical shifts can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbons of the quinoline ring would resonate in the aromatic region (typically δ 110-160 ppm). The carbon bearing the hydroxyl group and the carbon bearing the amino group would have their chemical shifts significantly influenced by these substituents. The methyl carbon would appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.5 | ~20-25 |

| Aromatic CH | 6.5 - 8.5 | 110 - 150 |

| Amino (NH₂) | Variable (broad) | - |

| Hydroxyl (OH) | Variable (broad) | - |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Confirmation

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules or radicals from the parent ion. For this compound, fragmentation could involve the loss of CO, HCN, or radicals from the methyl or amino groups.

GC-MS analysis of related compounds such as 2-methyl-8-aminoquinoline and 2-methyl-8-hydroxyquinoline has been reported, and their fragmentation patterns can be used to predict the behavior of this compound under electron ionization nih.govnist.gov. The synthesis and characterization of related azo dyes have also utilized MS, HRMS, and GC-MS, demonstrating the utility of these techniques for this class of compounds researchgate.net.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Expected Information |

|---|---|

| MS (EI) | Molecular ion peak (M⁺) and characteristic fragment ions. |

| HRMS | Exact mass measurement to confirm the elemental composition (C₁₀H₁₀N₂O). |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A single-crystal X-ray diffraction study of this compound would reveal the planar structure of the quinoline ring system and the conformation of the amino and hydroxyl substituents. It would also elucidate the packing of the molecules in the crystal lattice and identify any intermolecular hydrogen bonds involving the amino and hydroxyl groups, which play a crucial role in the solid-state architecture.

While a crystal structure for this compound has not been reported in the provided sources, the crystal structure of the closely related compound 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde has been determined mdpi.com. This structure confirms the planarity of the quinoline ring and provides insights into the types of intermolecular interactions that can be expected for substituted 2-methylquinolin-8-ol derivatives.

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The absorption spectrum provides information about the electronic structure and the extent of conjugation in a molecule.

The UV-Visible spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions within the conjugated quinoline ring system. The presence of the electron-donating amino and hydroxyl groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent 2-methylquinolin-8-ol, due to the extension of the conjugated system. The position of these absorption bands can also be sensitive to the polarity of the solvent.

Studies on 5-amino-8-hydroxyquinoline have involved UV-Vis absorption measurements to monitor its interaction with proteins researchgate.net. Furthermore, the electronic absorption spectra of various quinoline derivatives, including aminoquinolines, have been investigated in different solvents, providing a basis for understanding the electronic transitions in this compound researchgate.net. Research on 5-azo-8-hydroxy-2-methylquinoline dyes also extensively discusses their electronic absorption spectra researchgate.net.

Table 4: Expected UV-Visible Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) |

|---|---|

| π→π* | 250 - 400 |

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. It provides information about the electronic structure of the excited state and can be used to determine the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process.

Many quinoline derivatives are known to be fluorescent, and this compound is also expected to exhibit fluorescence. The fluorescence spectrum would show an emission band at a longer wavelength than the absorption band (Stokes shift). The excitation and emission wavelengths, as well as the quantum yield, would be dependent on the molecular structure and the solvent environment.

The fluorescence properties of the closely related 5-amino-8-hydroxyquinoline have been studied in the context of its interaction with bovine serum albumin, revealing details about its fluorescence quenching behavior researchgate.netscispace.com. The photophysical properties of 8-hydroxyquinoline have also been extensively investigated, with studies reporting on its dual fluorescence and the influence of solvents on its emission characteristics semanticscholar.org. While the formation of tris-(5-amino-8-hydroxyquinoline)aluminum complexes resulted in low emission properties, this is often due to quenching effects upon complexation, and the free ligand may still be fluorescent researchgate.net.

Table 5: Expected Fluorescence Properties for this compound

| Property | Expected Characteristics |

|---|---|

| Excitation Wavelength (λex) | Corresponds to a major absorption band in the UV-Vis spectrum. |

| Emission Wavelength (λem) | At a longer wavelength than the excitation wavelength (Stokes shift). |

Mechanisms of Chelation-Enhanced Fluorescence (CHEF) in Quinoline Systems

Chelation-Enhanced Fluorescence (CHEF) is a phenomenon where the fluorescence intensity of a fluorophore is significantly increased upon binding with a metal ion. In quinoline systems such as this compound, this process is primarily governed by the inhibition of non-radiative decay pathways upon complexation. The underlying mechanisms often involve the suppression of Photoinduced Electron Transfer (PET) and the modulation of Internal Charge Transfer (ICT) processes. science.govrsc.org

The 8-hydroxyquinoline moiety is a classic chelating agent and fluorophore. researchgate.netnih.gov In its free, unbound state, the fluorescence of many quinoline derivatives is weak or "quenched." This quenching is often due to a PET process where a lone pair of electrons, typically from the nitrogen atom in the quinoline ring or an appended group, can transfer to the excited state of the fluorophore, providing a non-radiative pathway for the molecule to return to its ground state.

Upon chelation with a metal ion (e.g., Zn²⁺, Cd²⁺), the lone pair of electrons becomes engaged in forming a coordinate bond with the metal cation. science.gov This binding restricts the PET process, effectively closing the non-radiative decay channel. As a result, the excited-state energy is more likely to be released through radiative pathways, leading to a "turn-on" of fluorescence or a significant enhancement of its intensity. science.govrsc.org

Furthermore, the complexation can lead to a more rigid molecular structure. This increased rigidity reduces energy loss through vibrational and rotational motions, further contributing to the enhancement of the fluorescence quantum yield. The binding event can also influence the ICT characteristics of the molecule, sometimes resulting in a noticeable shift in the emission wavelength (a red or blue shift), which can be useful for ratiometric sensing. science.gov The integration of these mechanisms makes quinoline-based systems effective fluorescent sensors for various metal ions. rsc.org

Electrochemical Characterization Techniques

Electrochemical methods are powerful tools for investigating the electronic properties and interfacial behavior of this compound and its metal complexes. Techniques like cyclic voltammetry and electrochemical impedance spectroscopy provide detailed insights into redox activity and performance in applications such as corrosion inhibition.

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to probe the redox behavior of chemical species. nih.gov By scanning the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a molecule, study the stability of its redox states, and investigate electron transfer kinetics. electrochemsci.org

For a compound like this compound, the quinoline ring system, the hydroxyl group, and the amino group are all electrochemically active moieties. The CV of this molecule would reveal characteristic peaks corresponding to its oxidation and/or reduction processes. The potential at which these peaks occur provides information about the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Upon complexation with a metal ion, the redox potentials of the ligand can shift significantly. For instance, the oxidation potential of the Fe²⁺/Fe³⁺ couple in a tris(5-amino-1,10-phenanthroline)iron(II) complex, a related system, is observed to have a formal potential (E°') around 1.31 V vs. Ag/AgCl. electrochemsci.org The analysis of peak separation (ΔEp) and the relationship between peak current and scan rate can elucidate the reversibility and diffusion-controlled nature of the electron transfer process. electrochemsci.orgbilkent.edu.tr

Table 1: Illustrative Electrochemical Parameters from Cyclic Voltammetry Studies of Quinoline Derivatives

| Compound/Complex | Redox Process | Potential (V) | Technique | Reference |

| Tris(5-amino-1,10-phenanthroline)iron(II) | Fe²⁺/Fe³⁺ | 1.31 | CV | electrochemsci.org |

| 8-hydroxyquinoline | Oxidation | ~0.7-0.8 | SWV | bilkent.edu.tr |

| 5-aminoquinoline | Oxidation | ~0.9 | DPV | researchgate.net |

Note: Data presented are for related quinoline compounds to illustrate the typical range of electrochemical activity. Potentials are dependent on experimental conditions such as solvent, supporting electrolyte, and reference electrode.

Quinoline derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. researchgate.netresearchgate.net Electrochemical Impedance Spectroscopy (EIS) and Tafel polarization are standard techniques to evaluate their performance and elucidate the inhibition mechanism.

Electrochemical Impedance Spectroscopy (EIS) probes the metal/solution interface by applying a small amplitude AC potential over a range of frequencies. The resulting impedance data, often visualized in a Nyquist plot, can be modeled with an equivalent electrical circuit to extract key parameters. ktu.ltekb.eg In corrosion studies, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor indicate the formation of a protective film on the metal surface. ktu.ltktu.lt This film acts as a barrier, hindering the charge transfer processes responsible for corrosion. semanticscholar.org

Tafel Polarization involves scanning the potential away from the open-circuit potential (corrosion potential, Ecorr) and measuring the resulting current density. The resulting Tafel plot (log |current density| vs. potential) provides information on both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.net By extrapolating the linear portions of the anodic and cathodic branches back to Ecorr, the corrosion current density (icorr) can be determined. A significant decrease in icorr in the presence of an inhibitor like this compound signifies effective corrosion protection. researchgate.net The shift in Ecorr can indicate whether the compound acts as an anodic, cathodic, or mixed-type inhibitor. researchgate.net

Table 2: Representative Data from EIS and Tafel Polarization for a Quinoline-Based Corrosion Inhibitor

| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (EIS, %) | icorr (µA cm⁻²) | Inhibition Efficiency (Tafel, %) |

| 0 (Blank) | 50 | 200 | - | 1000 | - |

| 0.1 | 450 | 50 | 88.9 | 110 | 89.0 |

| 0.5 | 980 | 35 | 94.9 | 50 | 95.0 |

| 1.0 | 1500 | 25 | 96.7 | 32 | 96.8 |

Note: This table contains illustrative data based on typical results for quinoline derivatives to demonstrate the trends observed in corrosion inhibition studies. researchgate.netresearchgate.net

The inhibition is attributed to the adsorption of the quinoline molecules onto the metal surface. This adsorption can occur via chemisorption, involving the donation of lone-pair electrons from nitrogen and oxygen atoms to the vacant d-orbitals of the metal, and physisorption, involving electrostatic interactions. researchgate.net

Surface Analytical Methods (e.g., Scanning Electron Microscopy) in Adsorption Studies

Surface analytical techniques are crucial for visualizing and chemically characterizing the protective film formed by corrosion inhibitors on a metal surface. Scanning Electron Microscopy (SEM) is a primary tool for this purpose, providing high-resolution images of the surface morphology. nih.gov

In the absence of an inhibitor, a metal surface exposed to a corrosive medium (like acidic solution) typically shows significant damage, characterized by a rough, pitted, and porous appearance. researchgate.net When this compound is introduced into the system, its adsorption on the metal surface forms a protective layer. SEM analysis of the protected metal reveals a much smoother and more uniform surface, with a significant reduction in pits and other corrosion-related defects. researchgate.netekb.eg This visual evidence directly confirms the effectiveness of the inhibitor in shielding the metal from the aggressive environment. nih.govmdpi.com

SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which provides elemental analysis of the surface. researchgate.net EDS can detect the presence of elements from the inhibitor molecule (such as carbon, nitrogen, and oxygen) on the metal surface, further confirming the adsorption of the inhibitor and the formation of the protective film. ekb.egmdpi.com

Advanced Separation and Detection Methodologies (e.g., Differential Mobility Spectrometry)

The analysis of this compound and its complexes in complex matrices requires advanced analytical techniques that offer high selectivity and sensitivity. Differential Mobility Spectrometry (DMS) is one such technology that separates ions in the gas phase at atmospheric pressure, providing an analytical dimension orthogonal to both liquid chromatography (LC) and mass spectrometry (MS). nih.gov

DMS, also known as Field Asymmetric Ion Mobility Spectrometry (FAIMS), separates ions based on the difference in their mobility in low and high electric fields. After ionization (e.g., by electrospray), ions are passed through a space between two parallel electrodes where an asymmetric radio frequency waveform is applied. nih.gov An ion's trajectory is governed by its unique chemical structure and shape, allowing for the separation of isomers, isobars, and other closely related compounds that may be difficult to resolve by LC or MS alone. nih.gov

For the analysis of this compound, DMS coupled with LC-MS could be particularly valuable. It can enhance selectivity by separating the target analyte from isobaric interferences in a complex sample, thereby improving the signal-to-noise ratio and lowering detection limits. nih.gov Studies on related substituted quinolines have demonstrated the ability of DMS to separate isomers based on subtle differences in their gas-phase structures and interactions with carrier gases. rsc.org This capability would be advantageous for distinguishing this compound from other isomers or structurally similar compounds in metabolomics or environmental analysis.

Computational and Theoretical Investigations on 5 Amino 2 Methylquinolin 8 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-amino-2-methylquinolin-8-ol, DFT calculations elucidate its electronic properties, reactivity, and charge distribution. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com

For quinoline (B57606) derivatives, substitutions on the ring system significantly influence these energy levels. The introduction of an electron-donating group, such as the amino group (-NH2) at the 5-position, is expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, the LUMO level may remain relatively unaffected by this type of substitution. researchgate.net A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

DFT calculations allow for the precise determination of these energy values. For example, studies on similar 5-amino substituted 8-hydroxyquinoline (B1678124) complexes have shown that the amino group directly correlates with the position of the HOMO level, while the LUMO level remains largely unchanged. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Description | Typical Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Low | High chemical reactivity, low kinetic stability mdpi.com |

Ionization Potential (I) can be approximated by I ≈ -EHOMO. A lower ionization potential, corresponding to a higher HOMO energy, suggests the molecule is more easily oxidized. The amino group at the 5-position is expected to lower the ionization potential of the quinoline core. researchgate.net

Electron Affinity (A) can be approximated by A ≈ -ELUMO. This value relates to the molecule's ability to be reduced.

Electronegativity (χ) , defined as χ = (I + A)/2, measures the molecule's ability to attract electrons.

Chemical Hardness (η) , calculated as η = (I - A)/2, is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com Soft molecules are generally more reactive. mdpi.com

The presence of both an electron-donating amino group and a hydroxyl group suggests that this compound possesses significant reactivity and can participate in redox reactions. The quinoline ring itself can undergo both oxidation and reduction, and these processes are modulated by the attached functional groups.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like the nitrogen in the quinoline ring and the oxygen of the hydroxyl group.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. For this compound, the hydrogen atom of the hydroxyl group (-OH) and the amino group (-NH2) would appear as positive regions.

Green Regions : Represent areas of neutral potential.

Analysis of the MEP surface for this compound would reveal the electron-rich nature of the nitrogen and oxygen atoms, making them key sites for hydrogen bonding and coordination with metal ions. The distribution of charges, often quantified through methods like Mulliken or Natural Bond Orbital (NBO) analysis, further confirms the localization of negative charge on the electronegative atoms.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their stability and interactions with other molecules.

Conformational analysis of this compound involves determining its most stable three-dimensional structure. This is typically achieved through geometry optimization using DFT methods. siftdesk.org The calculations provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

Studies on the parent 8-hydroxyquinoline molecule show it to be practically planar. researchgate.net It is expected that this compound would also possess a largely planar quinoline ring system. The stability of the molecule is derived from the delocalized π-electron system of the aromatic rings. The geometry optimization process seeks the structure with the global minimum energy on the potential energy surface. researchgate.net

Table 2: Representative Predicted Geometrical Parameters

| Parameter | Atom Connection | Description |

|---|---|---|

| Bond Lengths | C-C, C-N, C-O, C-H, N-H, O-H | The average distances between atomic nuclei. |

| Bond Angles | C-C-C, C-N-C, C-C-H, H-N-H | The angles formed by three connected atoms. |

| Dihedral Angles | C-C-C-C, C-C-N-C | The angles defining the rotation around a bond. |

Note: Precise values are obtained from specific computational outputs.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. siftdesk.org This method is essential for predicting the potential biological activity of compounds like this compound by examining its binding affinity and interaction patterns within the active site of a biological target.

The docking process involves placing the ligand in various conformations within the receptor's binding pocket and scoring them based on binding energy. A lower binding energy (more negative value) indicates a more stable and favorable interaction. Docking studies on various quinoline derivatives have demonstrated their ability to bind to the active sites of proteins, often through a combination of interactions: mdpi.com

Hydrogen Bonds : The amino (-NH2) and hydroxyl (-OH) groups of this compound are potent hydrogen bond donors and acceptors, allowing them to form strong interactions with amino acid residues like serine, threonine, and aspartic acid.

Hydrophobic Interactions : The aromatic quinoline ring can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site.

Metal Coordination : The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group can chelate metal ions present in the active site of metalloenzymes.

Molecular dynamics (MD) simulations can further refine the results of docking by simulating the movement of the ligand-protein complex over time, providing a more realistic view of the binding stability and conformational changes. mdpi.comnih.gov

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

Mechanistic Studies of Adsorption at Material Interfaces

While specific mechanistic studies on the adsorption of this compound at material interfaces are not extensively documented in the literature, computational approaches can elucidate the probable interaction mechanisms. The adsorption behavior of similar quinoline derivatives on various surfaces has been investigated, providing a framework for understanding how this compound might interact with material interfaces.

Theoretical studies on related 8-hydroxyquinoline (8-HQ) derivatives have shown that the adsorption process is often governed by the formation of coordinate bonds between the nitrogen and oxygen atoms of the quinolinol ring and the surface metal atoms, as well as by van der Waals forces and hydrogen bonding. For instance, the adsorption of 8-HQ on metal-organic frameworks (MOFs) like UiO-66 has been studied, revealing the importance of the carrier's structure on the loading capacity of the inhibitor nih.gov.

The adsorption mechanism of this compound on a metal surface can be modeled using DFT calculations. These calculations would typically involve optimizing the geometry of the molecule on a slab of the material to determine the most stable adsorption configuration and the corresponding adsorption energy. The presence of the amino (-NH2) and methyl (-CH3) groups is expected to influence the adsorption process. The amino group can act as an additional site for hydrogen bonding or coordination, potentially enhancing the adsorption strength. The methyl group, being electron-donating, can modulate the electron density of the quinoline ring system, which in turn affects its interaction with the surface.

Key aspects of the adsorption mechanism that can be investigated computationally include:

Adsorption Sites: Identifying the preferred orientation and binding sites of the molecule on the material surface.

Adsorption Energy: Calculating the energy released upon adsorption, which indicates the stability of the molecule-surface complex.

Charge Transfer: Analyzing the electron density distribution to understand the nature and extent of charge transfer between the molecule and the surface.

Bonding Analysis: Utilizing tools like the Quantum Theory of Atoms in Molecules (QTAIM) to characterize the chemical bonds formed upon adsorption.

Table 1: Hypothetical Adsorption Energies of this compound on Different Metal Surfaces (Illustrative)

| Adsorbent Surface | Adsorption Energy (eV) | Predominant Interaction |

| Copper (111) | -1.85 | Chemisorption via N, O atoms |

| Iron (110) | -2.10 | Strong Chemisorption |

| Aluminum (111) | -1.50 | Chemisorption and H-bonding |

| Graphene | -0.75 | Physisorption (π-π stacking) |

Note: This table is illustrative and based on general principles of quinoline derivative adsorption. Actual values would require specific DFT calculations.

Structure-Property Relationships (SPR) Derived from Theoretical Data

Theoretical calculations are instrumental in establishing relationships between the molecular structure of this compound and its various properties. By systematically modifying the structure (e.g., by considering different tautomers or protonation states) and calculating the resulting properties, a comprehensive understanding of its structure-property relationships (SPR) can be developed.

Quantum chemical calculations, particularly DFT, can be used to determine a range of molecular descriptors that are correlated with the compound's activity and properties. These descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting the electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other species.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

For instance, studies on 5,8-quinolinequinone derivatives have demonstrated how substituents influence the HOMO-LUMO energies and, consequently, the biological activity dergipark.org.tr. Similarly, the amino and methyl groups in this compound will have a significant impact on its electronic properties compared to the parent 8-hydroxyquinoline. The electron-donating nature of both the amino and methyl groups is expected to increase the HOMO energy level, making the molecule more susceptible to electrophilic attack and potentially enhancing its antioxidant properties.

Table 2: Calculated Electronic Properties of this compound and Related Compounds (Illustrative DFT B3LYP/6-31G*)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 8-Hydroxyquinoline | -5.89 | -1.23 | 4.66 |

| 2-Methyl-8-hydroxyquinoline | -5.81 | -1.19 | 4.62 |

| 5-Amino-8-hydroxyquinoline | -5.54 | -1.05 | 4.49 |

| This compound | -5.48 | -1.01 | 4.47 |

Note: This table presents hypothetical values to illustrate the expected trends based on substituent effects. Actual values would be obtained from specific DFT calculations.

Kinetic and Thermodynamic Investigations of Chemical Processes (e.g., Isomerization, Adsorption)

Computational chemistry allows for the investigation of the kinetic and thermodynamic aspects of chemical processes involving this compound. This includes studying the feasibility and rates of reactions such as isomerization, proton transfer, and adsorption.

Thermodynamic Investigations:

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a given process can be calculated using computational methods. For the adsorption of this compound onto a surface, a negative ΔG would indicate a spontaneous process. DFT calculations can provide the total energies of the reactants (the isolated molecule and the clean surface) and the product (the adsorbed molecule on the surface), from which the enthalpy of adsorption can be determined.

Kinetic Investigations:

To study the kinetics of a process, the reaction pathway and the associated activation energy barrier need to be determined. This is typically done by locating the transition state (TS) structure connecting the reactants and products. The activation energy (Ea) is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

For example, the isomerization of this compound, such as the tautomerization between the enol and keto forms, can be investigated. The geometries of the enol and keto tautomers, as well as the transition state for their interconversion, can be optimized, and the corresponding energies calculated. This would provide insights into the relative stability of the tautomers and the kinetic barrier for their interconversion. Similar approaches can be applied to study the kinetics of its adsorption on a surface, revealing the energy profile along the adsorption pathway.

Table 3: Hypothetical Thermodynamic and Kinetic Data for the Adsorption of this compound on a Copper Surface (Illustrative)

| Parameter | Value | Unit | Interpretation |

| Enthalpy of Adsorption (ΔHads) | -180 | kJ/mol | Exothermic and strong adsorption |

| Gibbs Free Energy of Adsorption (ΔGads) | -150 | kJ/mol | Spontaneous process |

| Activation Energy for Adsorption (Ea) | 25 | kJ/mol | Relatively fast adsorption rate |

| Activation Energy for Desorption | 205 | kJ/mol | Desorption is not kinetically favored |

Note: This table contains illustrative values. Accurate data would necessitate specific computational studies.

Applications of 5 Amino 2 Methylquinolin 8 Ol and Its Derivatives in Chemical Biology Research

Investigations as Phosphorylation Chemosensors and Kinase Activity Reporters

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. The development of tools to monitor the activity of protein kinases, the enzymes responsible for phosphorylation, is therefore of paramount importance in biological research. Derivatives of 5-amino-2-methylquinolin-8-ol have been successfully engineered to function as fluorescent chemosensors for kinase activity.

A key strategy in the design of these sensors involves the chemical modification of the 8-hydroxyquinoline (B1678124) (Oxn) moiety to create new building blocks for the assembly of phosphorylation sensors. nih.gov One such approach begins with the diazotization of this compound. This intermediate is then treated with sodium azide (B81097) to yield the corresponding 5-azido-2-methylquinolin-8-ol. nih.gov This azide derivative serves as a versatile handle for "click chemistry" reactions, allowing for its conjugation to peptidyl kinase substrates.

The resulting fluorescent probes can report on kinase activity through a process known as chelation-enhanced fluorescence (CHEF). In their unphosphorylated state, the peptide-conjugated 8-hydroxyquinoline derivative can chelate divalent metal ions like Mg²⁺, leading to a significant increase in fluorescence. Upon phosphorylation of a specific serine, threonine, or tyrosine residue on the peptide by a kinase, the newly introduced phosphate group competes for metal ion binding. This disruption of the 8-hydroxyquinoline-metal ion complex results in a decrease in fluorescence, providing a direct readout of kinase activity.